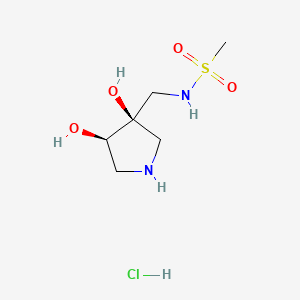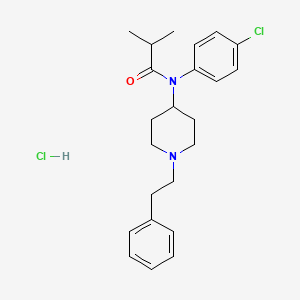
3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of beta-alanine and features a chlorophenyl group attached to the propanoic acid backbone. This compound is typically found as a white crystalline solid and is soluble in water and organic solvents like ethanol and dichloromethane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride generally involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenylacetone.
Amination: The 2-chlorophenylacetone undergoes amination with ammonia to form 3-amino-3-(2-chlorophenyl)propanone.
Reduction: The resulting 3-amino-3-(2-chlorophenyl)propanone is then reduced to 3-amino-3-(2-chlorophenyl)propanol.
Acidification: Finally, the 3-amino-3-(2-chlorophenyl)propanol is acidified under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound.
化学反应分析
Types of Reactions
3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The chlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: A similar compound with the chlorine atom in a different position on the phenyl ring.
2-Amino-3-(2-chlorophenyl)propanoic acid: Another derivative with the amino group in a different position.
Uniqueness
3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows for unique interactions with molecular targets, making it valuable in various research applications .
属性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC 名称 |
3-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
InChI 键 |
STLSXIDFGSTKTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



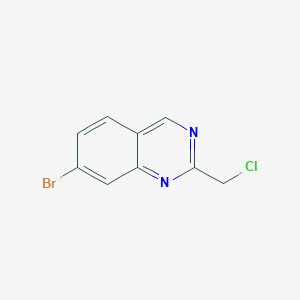
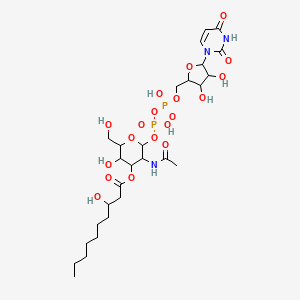
![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)
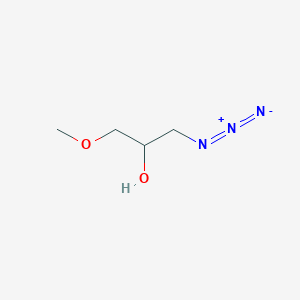
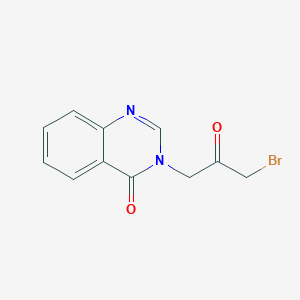
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B12312287.png)
![5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B12312289.png)
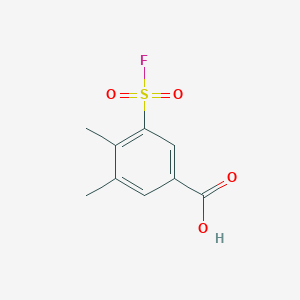
![6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)
![6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol](/img/structure/B12312298.png)
